(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the thiazolopyrimidine core, followed by the introduction of various substituents. Common synthetic routes may involve:
Formation of the Thiazolopyrimidine Core: This can be achieved through cyclization reactions involving thioamides and α-haloketones.
Introduction of Substituents: The phenyl and ethoxy groups can be introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through condensation reactions, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and ethoxy groups.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, thiazolopyrimidines are often studied for their potential as enzyme inhibitors. They can interact with various biological targets, making them useful in drug discovery.
Medicine
Medicinally, compounds like this one are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, such compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core can mimic natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: These compounds share the same core structure but differ in their substituents.
Phenylthiazoles: These compounds have a similar thiazole ring but lack the pyrimidine component.
Ethoxyphenyl Compounds: These compounds contain the ethoxyphenyl group but differ in their overall structure.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the thiazolopyrimidine core. This combination can result in unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C31H29N3O4S |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(2,5-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C31H29N3O4S/c1-4-36-28-18-22(12-13-26(28)37-14-15-38-27-16-20(2)10-11-21(27)3)17-24-29(32)34-25(23-8-6-5-7-9-23)19-39-31(34)33-30(24)35/h5-13,16-19,32H,4,14-15H2,1-3H3/b24-17-,32-29? |
InChI Key |
KUWPAAFOBVTJJR-VVFBJTNSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCCOC5=C(C=CC(=C5)C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCCOC5=C(C=CC(=C5)C)C |
Origin of Product |
United States |
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